molecular formula C14H14N2O B14125710 N-(4-Methylbenzyl)picolinamide

N-(4-Methylbenzyl)picolinamide

Cat. No.: B14125710
M. Wt: 226.27 g/mol
InChI Key: IPQGJKYDPVNOEO-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide moiety attached to a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)picolinamide typically involves the reaction of picolinamide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the picolinamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-Methylbenzyl)picolinamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylbenzyl)picolinamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its 4-methylbenzyl group provides distinct steric and electronic effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C14H14N2O/c1-11-5-7-12(8-6-11)10-16-14(17)13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,16,17)

InChI Key

IPQGJKYDPVNOEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=N2

Origin of Product

United States

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